N-cyclohexyl-2,6-difluorobenzamide
CAS No.:
Cat. No.: VC10963516
Molecular Formula: C13H15F2NO
Molecular Weight: 239.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H15F2NO |
|---|---|
| Molecular Weight | 239.26 g/mol |
| IUPAC Name | N-cyclohexyl-2,6-difluorobenzamide |
| Standard InChI | InChI=1S/C13H15F2NO/c14-10-7-4-8-11(15)12(10)13(17)16-9-5-2-1-3-6-9/h4,7-9H,1-3,5-6H2,(H,16,17) |
| Standard InChI Key | FYVDIOFVZFVINF-UHFFFAOYSA-N |
| SMILES | C1CCC(CC1)NC(=O)C2=C(C=CC=C2F)F |
| Canonical SMILES | C1CCC(CC1)NC(=O)C2=C(C=CC=C2F)F |
Introduction
N-Cyclohexyl-2,6-difluorobenzamide is a synthetic organic compound that belongs to the benzamide family. It is characterized by the presence of a cyclohexyl group attached to the nitrogen atom of a benzamide core, which is further substituted with two fluorine atoms at the 2 and 6 positions of the benzene ring. This compound is of interest in various chemical and pharmaceutical applications due to its unique structural features.
Synthesis
The synthesis of N-cyclohexyl-2,6-difluorobenzamide typically involves a metalation step followed by amidation. For instance, the first metalation step can be conducted using a suitable starting material and tetrahydrofuran (THF) as a solvent. The reaction conditions may include a temperature range and specific reaction times to optimize yield and purity .
Synthesis Steps:
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Metalation: Conducted with the starting material and THF for a specified duration.
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Amidation: Followed by reaction with an appropriate amine to form the final product.
Spectroscopic Analysis
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) are used to confirm the structure and purity of N-cyclohexyl-2,6-difluorobenzamide.
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19F NMR: Typically shows a singlet at around -113.6 ppm for the fluorine atoms .
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HRMS: The calculated mass for the molecular ion [M]+ is 239.1122, with the found value being very close to this, indicating high purity .
| Spectroscopic Method | Key Findings |
|---|---|
| 19F NMR | Singlet at -113.6 ppm |
| HRMS | [M]+ = 239.1122 (calculated), 239.1120 (found) |
Applications and Research Findings
While specific applications of N-cyclohexyl-2,6-difluorobenzamide may not be widely documented, compounds with similar structures are often explored for their potential biological activities, such as antimicrobial or anticancer properties. The presence of fluorine atoms can enhance the compound's lipophilicity and stability, which might be beneficial in pharmaceutical applications.
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